4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
CAS No.: 1286755-08-5
Cat. No.: VC20885455
Molecular Formula: C6H6N2O2S
Molecular Weight: 170.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1286755-08-5 |
---|---|
Molecular Formula | C6H6N2O2S |
Molecular Weight | 170.19 g/mol |
IUPAC Name | 4,6-dihydropyrazolo[1,5-c][1,3]thiazole-3-carboxylic acid |
Standard InChI | InChI=1S/C6H6N2O2S/c9-6(10)4-1-7-8-3-11-2-5(4)8/h1H,2-3H2,(H,9,10) |
Standard InChI Key | ADPLJMZMWRFKFS-UHFFFAOYSA-N |
SMILES | C1C2=C(C=NN2CS1)C(=O)O |
Canonical SMILES | C1C2=C(C=NN2CS1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is a heterocyclic organic compound containing a fused ring system with sulfur and nitrogen atoms. Its structure incorporates a pyrazole ring fused with a thiazole ring, bearing a carboxylic acid group at the 3-position . This compound is uniquely identified through various chemical identifiers, which are essential for its precise characterization in scientific literature and commercial catalogs.
Chemical Identifiers
The compound is unambiguously identified through several standardized chemical identifiers as detailed in Table 1.
Table 1: Primary Chemical Identifiers of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
Parameter | Value |
---|---|
CAS Number | 1286755-08-5 |
Molecular Formula | C6H6N2O2S |
Molecular Weight | 170.19 g/mol |
IUPAC Name | 4H,6H-pyrazolo[1,5-c]thiazole-3-carboxylic acid |
MDL Number | MFCD22572557 |
InChI Key | ADPLJMZMWRFKFS-UHFFFAOYSA-N |
SMILES | O=C(O)C1=C2CSCN2N=C1 |
Structural Features and Representation
The molecular structure of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid consists of a bicyclic system with the following key features:
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A fused heterocyclic ring system comprising pyrazole and thiazole rings
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A carboxylic acid functional group (-COOH) at position 3
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Two nitrogen atoms in the pyrazole portion of the structure
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One sulfur atom in the thiazole portion
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A dihydro structure at positions 4 and 6, as indicated in the IUPAC name
The structural arrangement provides unique chemical reactivity and potential pharmacological significance due to the electron distribution within the fused heterocyclic system.
Nomenclature and Synonyms
Due to the complexity of heterocyclic systems, several naming conventions exist for this compound, leading to multiple synonyms in scientific literature and commercial catalogs.
Alternative Names and Designations
Table 2: Synonyms of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
Isomeric Considerations
It is important to note that a related isomeric compound, 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid (CAS: 1286753-94-3), exists with the carboxylic acid group at position 2 instead of position 3 . This positional isomer possesses distinct chemical properties and potentially different biological activities. Researchers should exercise caution to avoid confusion between these two compounds when ordering or referencing in scientific literature .
Physical and Chemical Properties
The physical and chemical properties of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid determine its handling characteristics, stability, and potential applications.
Physical Characteristics
Table 3: Physical Properties of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
Property | Value | Source |
---|---|---|
Physical State at Room Temperature | Solid | Multiple sources |
Appearance | Pale-yellow to Yellow-brown solid | Sigma-Aldrich |
Commercial Purity | 95% | Multiple sources |
Chemical Properties and Stability
While specific experimental data on chemical reactivity is limited in the available literature, the compound's structure suggests it would exhibit properties typical of both carboxylic acids and heterocyclic compounds:
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Carboxylic acid functionality provides acidic properties and potential for esterification, amidation, and other transformations
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The heterocyclic system with nitrogen and sulfur atoms offers sites for coordination with metals and potential hydrogen-bonding interactions
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The storage recommendations (room temperature or 0-8°C) indicate reasonable stability under normal conditions
Supplier | Catalog Number | Purity | Country (if specified) |
---|---|---|---|
AChemBlock | P51762 | 95% | China |
Sigma-Aldrich/Merck | ADVH7F381997 | 95% | - |
AstaTech, Inc. | ATE514321890 | 95% | - |
Cymit Quimica | 10-F527270 | Not specified | - |
Analytical Considerations
For researchers working with 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, several analytical parameters are useful for identification and quality control.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume